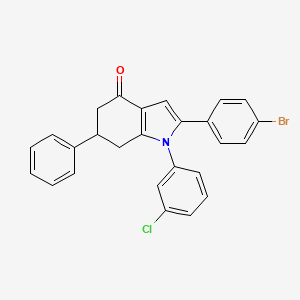

2-(4-Bromophenyl)-1-(3-chlorophenyl)-6-phenyl-5,6,7-trihydroindol-4-one

Description

2-(4-Bromophenyl)-1-(3-chlorophenyl)-6-phenyl-5,6,7-trihydroindol-4-one is a polycyclic organic compound featuring a trihydroindol-4-one core substituted with bromophenyl, chlorophenyl, and phenyl groups. Its structure combines aromatic and partially saturated heterocyclic moieties, making it a subject of interest in medicinal chemistry and materials science.

The compound’s structural complexity necessitates advanced characterization techniques. For instance, X-ray crystallography (using software like SHELX or ORTEP-III ) and mass spectrometry (guided by the nitrogen rule for fragmentation analysis ) are critical for confirming its stereochemistry and purity.

Properties

IUPAC Name |

2-(4-bromophenyl)-1-(3-chlorophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19BrClNO/c27-20-11-9-18(10-12-20)24-16-23-25(29(24)22-8-4-7-21(28)15-22)13-19(14-26(23)30)17-5-2-1-3-6-17/h1-12,15-16,19H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXSJOQECMUCBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=C1N(C(=C2)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-(3-chlorophenyl)-6-phenyl-5,6,7-trihydroindol-4-one typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with 3-chlorobenzaldehyde in the presence of a suitable catalyst, followed by cyclization and reduction steps. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. These methods also focus on minimizing waste and optimizing reaction conditions to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-(3-chlorophenyl)-6-phenyl-5,6,7-trihydroindol-4-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Reduced derivatives with hydrogenated aromatic rings.

Substitution: Compounds with new functional groups replacing the halogen atoms.

Scientific Research Applications

2-(4-Bromophenyl)-1-(3-chlorophenyl)-6-phenyl-5,6,7-trihydroindol-4-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-(3-chlorophenyl)-6-phenyl-5,6,7-trihydroindol-4-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The target compound distinguishes itself through the 3-chlorophenyl substituent at position 1, which contrasts with the 4-chlorophenyl group in . This positional isomerism may affect electronic distribution and intermolecular interactions.

- The dichlorophenyl analogue exhibits higher molecular weight and electronegativity, likely enhancing its reactivity in electrophilic substitutions.

Triazole-Thione Derivatives with Overlapping Substituents

Compounds from share the 4-bromophenyl and 3-chlorophenyl motifs but differ in core structure:

*Calculated based on molecular formula.

Key Observations :

- The triazole-thione derivatives exhibit higher synthetic yields (75–82%) compared to typical indol-4-one syntheses, likely due to milder reaction conditions.

- The presence of morpholine or piperazine side chains in these analogues enhances hydrogen-bonding capacity, which could improve solubility and bioavailability relative to the target compound.

Electronic and Steric Effects

- Bromine vs.

Biological Activity

2-(4-Bromophenyl)-1-(3-chlorophenyl)-6-phenyl-5,6,7-trihydroindol-4-one is a compound of significant interest due to its diverse biological activities. This indole derivative, characterized by its unique molecular structure, has been the subject of various studies focusing on its pharmacological properties. The compound's molecular formula is with a molar mass of 476.79 g/mol .

Chemical Structure

The compound features a trihydroindole core substituted with bromine and chlorine atoms on the phenyl groups. This structural configuration is believed to influence its biological activity significantly.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of similar structures can possess antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Potential : Some indole derivatives are known for their anticancer properties, potentially affecting different cancer cell lines through mechanisms such as apoptosis and cell cycle arrest .

- Neuroprotective Effects : There is emerging evidence suggesting that compounds with similar structures may provide neuroprotective effects, possibly through antioxidant mechanisms .

Antimicrobial Activity

A study examining the antimicrobial potential of related compounds indicated that halogenated phenyl groups enhance lipophilicity, facilitating better membrane penetration and improved efficacy against pathogens. The effectiveness was notably higher against Gram-positive bacteria compared to Gram-negative strains .

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Methicillin-resistant S. aureus (MRSA) | Moderate |

| Escherichia coli | Low |

| Candida albicans | Moderate |

Anticancer Studies

Indole derivatives have been explored for their anticancer properties. In vitro studies have reported that these compounds can induce apoptosis in cancer cells by activating caspases and modulating signaling pathways associated with cell survival .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 10 |

| A549 (Lung) | 20 |

Neuroprotective Mechanisms

Research suggests that indole derivatives may exert neuroprotective effects through antioxidant activity, reducing oxidative stress in neuronal cells. This property is crucial in conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Studies

One notable case study involved the synthesis and evaluation of various indole derivatives, including this compound. The study utilized structure-activity relationship (SAR) analysis to correlate chemical structure with biological activity. The findings demonstrated a clear relationship between the position of substituents on the phenyl rings and the compound's efficacy against microbial strains .

Q & A

Q. What methodological approaches are recommended for synthesizing and purifying 2-(4-bromophenyl)-1-(3-chlorophenyl)-6-phenyl-5,6,7-trihydroindol-4-one?

Synthesis of this compound requires multi-step organic reactions, such as cyclocondensation or Friedel-Crafts alkylation, given its polycyclic structure. Key steps include:

- Route Design : Prioritize literature review for analogous indole derivatives (e.g., bromophenyl or chlorophenyl analogs) to identify viable synthetic pathways .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane for intermediates, followed by recrystallization for final product purity. Monitor via TLC and HPLC (>95% purity threshold) .

- Optimization : Vary reaction parameters (e.g., catalysts like AlCl₃, solvents like DCM/toluene) to improve yield. Document yield discrepancies across trials to identify optimal conditions .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

A combination of analytical techniques is critical:

- Structural Confirmation : Employ - and -NMR to verify substituent positions and aromaticity. Compare with crystallographic data of related indole derivatives (e.g., bromo/chloro-phenyl analogs) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected: ~483.7 g/mol) and isotopic patterns for bromine/chlorine .

- Physicochemical Profiling : Assess solubility in DMSO/ethanol via shake-flask method, and logP values using HPLC-based reverse-phase chromatography .

Q. What stability and solubility considerations are critical for experimental design?

- Stability : Conduct accelerated degradation studies under varied pH (1–13), UV light, and temperatures (25–60°C). Monitor via HPLC for decomposition products (e.g., dehalogenation or ring-opening) .

- Solubility : Pre-screen in dimethyl sulfoxide (DMSO) for in vitro assays. For in vivo studies, use surfactants (e.g., Tween-80) or co-solvents (PEG-400) to enhance bioavailability .

Advanced Research Questions

Q. How can researchers investigate the compound’s reactivity and mechanistic pathways in synthetic or catalytic processes?

- Kinetic Studies : Use stopped-flow spectroscopy to track intermediate formation (e.g., enolate or carbocation species) during cyclization .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to map energy barriers for key steps like bromophenyl group activation or indole ring closure .

- Isotopic Labeling : Introduce -labeled phenyl groups to trace regioselectivity in cross-coupling reactions .

Q. What strategies are effective for evaluating environmental fate and degradation pathways?

Adopt methodologies from long-term ecological studies:

- Abiotic Degradation : Expose the compound to UV irradiation (λ = 254 nm) in aqueous solutions, and quantify photoproducts via LC-MS/MS. Prioritize bromine/chlorine loss as degradation markers .

- Biotic Transformation : Use soil microcosms with activated sludge to assess microbial breakdown. Monitor metabolite profiles and half-life (t₁/₂) under OECD 301B guidelines .

- Partitioning Studies : Measure adsorption coefficients (Kd) in soil/water systems to model bioaccumulation risks .

Q. How can conflicting data on biological activity be resolved?

- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition or cytotoxicity) across multiple cell lines (HEK293, HepG2) with strict controls for solvent interference (e.g., DMSO ≤0.1%) .

- Statistical Rigor : Apply ANOVA or mixed-effects models to analyze variability between replicates. Use Bonferroni correction for multi-group comparisons .

- Orthogonal Assays : Cross-validate findings with SPR (surface plasmon resonance) for binding affinity and transcriptomic profiling (RNA-seq) for pathway enrichment .

Q. What advanced techniques are recommended for elucidating structure-activity relationships (SAR)?

- Fragment-Based Design : Synthesize analogs with modified halogen positions (e.g., 2-bromo vs. 4-bromo) and test against target proteins (e.g., kinases) via ITC (isothermal titration calorimetry) .

- Crystallography : Co-crystallize the compound with biological targets (e.g., cytochrome P450 enzymes) to resolve binding modes. Use synchrotron radiation for high-resolution data .

- Machine Learning : Train QSAR models on datasets of indole derivatives to predict bioactivity and prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.